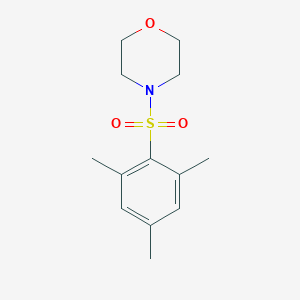![molecular formula C17H19BrN2O2S B225174 1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine, commonly known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. BRL-15572 has also been studied for its potential role in pain management, as it has been shown to reduce pain perception in animal models of neuropathic pain. Additionally, BRL-15572 has been studied for its potential use in treating drug addiction and depression.
作用機序
BRL-15572 acts as a selective antagonist of the sigma-1 receptor, which is a protein that is located in the endoplasmic reticulum of cells. The sigma-1 receptor is involved in various physiological processes, including pain perception, cell survival, and neurotransmitter release. BRL-15572 binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on these physiological processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. BRL-15572 has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which may contribute to its effects on pain perception and addiction.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise targeting of this protein. Additionally, BRL-15572 has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. One limitation of using BRL-15572 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BRL-15572. One potential avenue is to further explore its potential therapeutic applications in various diseases and conditions, including stroke, traumatic brain injury, pain management, addiction, and depression. Additionally, further research is needed to fully understand the mechanism of action of BRL-15572 and its downstream effects on various physiological processes. Finally, the development of more soluble forms of BRL-15572 may allow for more widespread use in experimental settings.
合成法
BRL-15572 can be synthesized by reacting 1-(5-bromo-2-methylphenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain BRL-15572 in its pure form.
特性
分子式 |
C17H19BrN2O2S |
|---|---|
分子量 |
395.3 g/mol |
IUPAC名 |
1-(5-bromo-2-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-14-7-8-15(18)13-17(14)23(21,22)20-11-9-19(10-12-20)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
InChIキー |
JWZDCGYLIRCGIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225125.png)


![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)




